N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide
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Overview
Description
N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclohexyl group, and a dimethoxyphenylsulfonyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Acylation: The acylation of the brominated phenyl compound to introduce the acetamide group.
Sulfonylation: The attachment of the dimethoxyphenylsulfonyl group to the acetamide intermediate.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonyl and acetamide groups can modulate its activity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetamide
- N-(2-chlorophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetamide
- N-(2-bromophenyl)-2-{cyclohexyl[(3,4-dimethoxyphenyl)sulfonyl]amino}propionamide
Uniqueness
N-(2-bromophenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27BrN2O5S |
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Molecular Weight |
511.4g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C22H27BrN2O5S/c1-29-20-13-12-17(14-21(20)30-2)31(27,28)25(16-8-4-3-5-9-16)15-22(26)24-19-11-7-6-10-18(19)23/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,24,26) |
InChI Key |
YAPZEZFHCPBZLX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3CCCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3CCCCC3)OC |
Origin of Product |
United States |
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